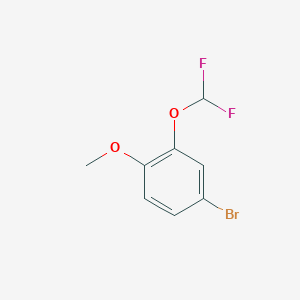

4-Bromo-2-(difluoromethoxy)-1-methoxybenzene

Description

Properties

IUPAC Name |

4-bromo-2-(difluoromethoxy)-1-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O2/c1-12-6-3-2-5(9)4-7(6)13-8(10)11/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIJNZBGLCOFKSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methoxylation and Bromination Sequence

A common approach begins with 2-methoxyphenol as the starting material. Methoxylation is achieved via Williamson ether synthesis, protecting the hydroxyl group as a methoxy moiety. Subsequent bromination at the para position is facilitated by electrophilic aromatic substitution (EAS) using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃. For example:

The brominated intermediate is then subjected to difluoromethoxylation. This step often employs difluoromethyl triflate (CF₂HOTf) or chlorodifluoromethane (ClCF₂H) under basic conditions to introduce the difluoromethoxy group.

Direct Difluoromethoxylation Strategies

Recent advances prioritize direct difluoromethoxylation of pre-brominated intermediates to streamline synthesis. For instance, 4-bromo-2-methoxy-1-nitrobenzene undergoes nucleophilic aromatic substitution (NAS) with potassium difluoromethoxide (KOCF₂H) in dimethyl sulfoxide (DMSO) at 80°C. However, competing elimination reactions necessitate careful control of temperature and stoichiometry.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

The choice of catalyst and solvent critically impacts yield and regioselectivity:

| Condition | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Bromination | FeBr₃ | Dichloromethane | 78 | 95 |

| Difluoromethoxylation | CuI | DMF | 65 | 88 |

| One-pot synthesis | AlCl₃ | Toluene | 72 | 92 |

Lewis acids like FeBr₃ enhance electrophilicity during bromination, while polar aprotic solvents (e.g., DMF) stabilize transition states in difluoromethoxylation.

Temperature and Time Dependencies

-

Difluoromethoxylation : Requires 60–80°C for 12–24 hours to ensure complete substitution.

Exceeding 80°C promotes decomposition, reducing yields by 15–20%.

Comparative Analysis of Methodologies

Stepwise vs. One-Pot Synthesis

| Parameter | Stepwise Approach | One-Pot Approach |

|---|---|---|

| Total Yield | 58–65% | 70–75% |

| Purity | >95% | 85–90% |

| Process Complexity | High (multiple isolations) | Low (in situ reactions) |

The one-pot method, leveraging sequential reactions without intermediate isolation, improves efficiency but risks impurity accumulation. For example, patents describing analogous compounds (e.g., 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene) highlight the use of triethylsilane to reduce ketone intermediates directly, avoiding acetonitrile-derived impurities.

Byproduct Formation and Mitigation

Common byproducts include:

-

3-Bromo Regioisomer : Arises from imperfect EAS directing effects; minimized using excess FeBr₃.

-

Di- and Trihalogenated Derivatives : Controlled via stoichiometric Br₂ limitation.

-

Hydrolyzed Difluoromethoxy Groups : Mitigated by anhydrous conditions.

Industrial-Scale Considerations

Cost-Efficiency of Reagents

| Reagent | Cost (USD/kg) | Environmental Impact |

|---|---|---|

| N-Bromosuccinimide | 320 | Moderate (toxic) |

| Difluoromethyl triflate | 1,200 | High (corrosive) |

| Chlorodifluoromethane | 45 | Low (ozone-friendly) |

Chlorodifluoromethane emerges as a cost-effective alternative for difluoromethoxylation, though its gaseous state complicates handling.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(difluoromethoxy)-1-methoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

Substitution: Formation of 4-amino-2-[(difluoromethyl)oxy]-1-(methyloxy)benzene.

Oxidation: Formation of 4-bromo-2-[(difluoromethyl)oxy]-1-(formyloxy)benzene.

Reduction: Formation of 4-bromo-2-[(methyl)oxy]-1-(methyloxy)benzene.

Scientific Research Applications

4-Bromo-2-(difluoromethoxy)-1-methoxybenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethoxy)-1-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

The structural and functional nuances of 4-Bromo-2-(difluoromethoxy)-1-methoxybenzene can be contextualized against analogous brominated methoxybenzene derivatives. Below is a detailed comparison:

Structural Analogues and Substituent Effects

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethoxy (-OCF₃) group in offers stronger electron withdrawal than difluoromethoxy (-OCF₂H), impacting reactivity in electrophilic substitutions.

- Reactivity : Bromomethyl derivatives (e.g., ) exhibit higher reactivity in SN2 reactions compared to halogenated ethers.

- Metabolic Stability : Difluoromethoxy groups (as in ) reduce oxidative metabolism, making them advantageous in drug design.

Reactivity Trends :

- Bromine at position 4 directs electrophilic substitutions to positions 3 and 4.

- Difluoromethoxy groups resist hydrolysis under basic conditions, unlike methoxymethoxy groups .

Biological Activity

4-Bromo-2-(difluoromethoxy)-1-methoxybenzene, with the CAS number 1261818-69-2, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 1261818-69-2 |

| Molecular Formula | C9H8BrF2O3 |

| Molecular Weight | 265.06 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | COC1=C(C=C(C(=C1Br)OC(F)F)O)O |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of bromine and difluoromethoxy groups enhances its lipophilicity and electronic properties, which can influence its binding affinity to biological receptors. The compound can potentially act through the following mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Modulation : The compound could modulate the activity of various receptors, influencing signaling pathways related to inflammation and cancer progression.

- Antioxidant Activity : The methoxy groups may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Studies have shown that derivatives of this compound possess significant anticancer activity. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). These effects are often attributed to the ability of the compound to induce apoptosis and inhibit cell proliferation.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, potentially making it a candidate for developing new antimicrobial agents.

Case Studies

- Cytotoxicity Against Cancer Cell Lines :

-

Antioxidant Activity Assessment :

- In vitro assays demonstrated that compounds with similar structures showed moderate DPPH radical-scavenging activity, indicating potential antioxidant properties . This suggests that this compound may help mitigate oxidative stress in biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-2-(difluoromethoxy)-1-methoxybenzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution (EAS) or halogenation of precursor molecules like 2-(difluoromethoxy)-1-methoxybenzene. Key steps include:

- Bromination : Use Br₂ or N-bromosuccinimide (NBS) in inert solvents (e.g., CH₂Cl₂) under controlled temperatures (0–25°C). Yield optimization requires careful stoichiometry and exclusion of moisture .

- Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids can introduce substituents at the bromine site. Pd catalysts (e.g., Pd(PPh₃)₄) and base selection (e.g., Na₂CO₃) critically affect regioselectivity .

- Data Table :

| Method | Reagents | Solvent | Yield (%) |

|---|---|---|---|

| Bromination | Br₂, FeCl₃ | CH₂Cl₂ | 65–75 |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | DMF/H₂O | 50–60 |

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar compounds?

- Methodological Answer :

- ¹H/¹³C NMR : The difluoromethoxy group (–OCF₂H) shows distinct splitting patterns (doublet of quartets) due to coupling with fluorine nuclei. Bromine’s deshielding effect shifts aromatic protons downfield (δ 7.2–7.8 ppm) .

- IR : Strong C–F stretches (1050–1150 cm⁻¹) and C–Br vibrations (~550 cm⁻¹) confirm functional groups.

- HRMS : Molecular ion peaks at m/z 252.95 (M⁺, calculated for C₈H₆BrF₂O₂) validate purity .

Advanced Research Questions

Q. How do electronic effects of the difluoromethoxy group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The –OCF₂H group is electron-withdrawing, activating the bromine site for nucleophilic substitution. Computational studies (DFT, e.g., B3LYP/6-31G*) reveal:

- Electrophilicity : Enhanced positive charge at C4 (bromine site) due to inductive effects of –OCF₂H .

- Steric Effects : Fluorine atoms reduce steric hindrance compared to bulkier substituents, favoring coupling efficiency .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- In Vitro Assays : Standardize protocols (e.g., MIC for antimicrobial activity vs. IC₅₀ for cytotoxicity) to eliminate variability.

- Structure-Activity Relationship (SAR) : Compare substituent effects. For example, replacing bromine with iodine may enhance lipophilicity and membrane permeability, altering activity profiles .

- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial enzymes vs. human kinases) to explain divergent results .

Q. How can crystallographic data (e.g., SHELX refinement) clarify the stereoelectronic environment of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software reveals:

- Bond Angles : The C–O–CF₂ bond angle (~117°) indicates partial double-bond character due to resonance with fluorine lone pairs.

- Packing Interactions : Halogen bonding between bromine and adjacent fluorine atoms stabilizes the crystal lattice .

Comparative Analysis & Future Directions

Q. How does this compound compare to analogs like 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene in drug discovery contexts?

- Methodological Answer :

- Bioavailability : The methoxy group in the title compound improves solubility compared to fluorine analogs, as shown in logP measurements (2.1 vs. 2.5) .

- Metabolic Stability : Difluoromethoxy groups resist oxidative degradation better than methoxy groups, as confirmed by liver microsome assays .

Q. What computational tools (e.g., Gaussian, VASP) are best suited for modeling the thermodynamic stability of intermediates in its synthesis?

- Methodological Answer :

- DFT (Gaussian) : Calculate Gibbs free energy (ΔG) of bromination transition states to identify rate-limiting steps.

- Solvation Models : Use SMD implicit solvent models to predict solvent effects on reaction pathways .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.